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Compound of Interest

Compound Name: FR-190997

Cat. No.: B15570131 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in the synthesis

of FR-190997 and its analogues.

Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing FR-190997 and its analogues?

The primary challenges historically associated with the synthesis of FR-190997, a potent

bradykinin B2 receptor agonist, stem from the original lengthy and complex route developed by

Fujisawa.[1][2][3][4] Key difficulties included:

A 20-step synthesis: This long sequence resulted in a low overall yield and was not practical

for producing large quantities of the compound.[2][4]

Extensive chromatographic purification: The original synthesis required 13 chromatographic

purification steps, making it time-consuming, costly, and difficult to scale up.[1][2][3][4][5][6]

Low overall yield: The multi-step process with numerous purifications led to a very low

overall yield of approximately 0.32%.[2]

Limited late-stage diversification: The initial synthetic strategy was not well-suited for creating

a variety of analogues for structure-activity relationship (SAR) studies.[1][2][4]
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Recent advancements have led to the development of a more efficient, 17-step,

chromatography-free synthesis that addresses these major hurdles.[1][2][4]

Q2: What is the mechanism of action of FR-190997?

FR-190997 is a selective partial agonist of the bradykinin B2 receptor (B2R), a G protein-

coupled receptor (GPCR).[7] Upon binding, it activates the Gαq signaling cascade, leading to

the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in

various physiological processes.

Q3: Are there improved synthetic routes available that avoid extensive chromatography?

Yes, a newer, chromatography-free synthetic route has been developed.[2][3] This 17-step

synthesis is amenable to late-stage diversification and has been successfully implemented on

a multigram scale.[1][2][4] This improved method is a significant advancement for producing

FR-190997 and its analogues for research and development.

Troubleshooting Guides
Heck Reaction for trans-Cinnamylamine Synthesis
The Heck reaction is a critical step in forming the cinnamylamine core of FR-190997
analogues.

Problem: Low or no conversion of aryl halide.
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Potential Cause Troubleshooting Step

Catalyst deactivation

Ensure anaerobic conditions. Use freshly

prepared catalyst or consider a more robust pre-

catalyst.

Ligand degradation

Use an appropriate palladium-to-ligand ratio.

Phosphine ligands can be sensitive to air and

moisture.

Insufficient base
Use a non-coordinating, sterically hindered

base. Ensure the base is fully dissolved.

Poor solvent choice
Use a polar aprotic solvent like DMF or NMP.

Ensure the solvent is anhydrous.

Problem: Poor stereoselectivity (formation of cis-isomer).

Potential Cause Troubleshooting Step

Reaction conditions
Lowering the reaction temperature may favor

the formation of the trans-isomer.

Ligand choice
Bulky electron-rich phosphine ligands often

promote higher trans-selectivity.

SN2 Reaction for 8-Hydroxyquinoline Attachment
The coupling of the 8-hydroxyquinoline moiety is a key bond formation in the final stages of the

synthesis.

Problem: Low yield of the desired ether.

Troubleshooting & Optimization

Check Availability & Pricing
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Potential Cause Troubleshooting Step

Poor leaving group
Ensure complete conversion of the alcohol to a

good leaving group (e.g., mesylate, tosylate).

Steric hindrance

If the substrate is sterically hindered, a stronger

nucleophile or higher reaction temperature may

be required.

Side reactions

Elimination reactions can compete with

substitution. Use a non-nucleophilic base and

control the temperature carefully.

Quantitative Data
Table 1: Comparison of Original and Improved Synthesis of FR-190997

Parameter Original Fujisawa Synthesis
Improved Chromatography-

Free Synthesis

Number of Steps 20[2][4] 17[1][2][4]

Chromatography Steps 13[1][2][3][4][5][6] 0[1][2][4]

Overall Yield ~0.32%[2]
Not explicitly stated, but

significantly higher

Scalability Difficult
Multigram scale

demonstrated[1][2][4]

Late-Stage Diversification Limited[1][2][4] Amenable[1][2][4]

Table 2: Biological Activity of FR-190997 and an Analogue
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Compound Target Activity (IC50) Cell Line

FR-190997
Bradykinin B2

Receptor
9.8 nM (Ki)[7] -

FR-190997 Antiproliferative 80 nM (EC50)[3][4] MDA-MB-231

Aza-FR-190997
Bradykinin B2

Receptor
150 nM[2] -

Experimental Protocols
General Protocol for the Improved, Chromatography-
Free Synthesis of FR-190997
This protocol is a generalized representation based on published literature and should be

adapted and optimized for specific laboratory conditions.

Part 1: Synthesis of the Cinnamic Acid Moiety (Illustrative Steps)

Heck Reaction: Couple an appropriate aryl bromide with N-Boc-allylamine using a palladium

catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent (e.g.,

acetonitrile) with a base (e.g., triethylamine).

Boc-Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic

acid (TFA) in a solvent like dichloromethane (DCM).

Amide Coupling: Couple the resulting amine with a suitable carboxylic acid to form the final

cinnamic acid derivative.

Part 2: Synthesis of the Dichloroaniline Moiety (Illustrative Steps)

A multi-step synthesis starting from commercially available materials to construct the

substituted dichloroaniline core. This part of the synthesis is also designed to proceed

through crystalline intermediates, avoiding chromatography.

Part 3: Assembly of FR-190997 (Illustrative Steps)
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Amide Coupling: Couple the synthesized cinnamic acid derivative with the dichloroaniline

moiety using a coupling agent such as T3P (propylphosphonic anhydride).

SN2 Reaction: Deprotonate the 8-hydroxyquinoline with a suitable base (e.g., K2CO3) in a

polar aprotic solvent (e.g., DMF) and react it with the mesylated or tosylated derivative of the

coupled product from the previous step.

Final Deprotection (if applicable): Remove any remaining protecting groups to yield the final

product, FR-190997. The product is typically isolated by crystallization.
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Caption: FR-190997 signaling pathway via the Bradykinin B2 receptor.
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Chromatography-Free Synthesis of FR-190997 Analogue
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Caption: A simplified workflow for the chromatography-free synthesis of FR-190997 analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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